REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10](=[O:32])[C:11]1[CH:16]=[C:15]([O:17]COC)[CH:14]=[C:13]([O:21][C:22]2[CH:27]=[CH:26][C:25]([S:28]([CH3:31])(=[O:30])=[O:29])=[CH:24][CH:23]=2)[CH:12]=1>C(Cl)Cl>[CH3:8][O:9][C:10](=[O:32])[C:11]1[CH:16]=[C:15]([OH:17])[CH:14]=[C:13]([O:21][C:22]2[CH:23]=[CH:24][C:25]([S:28]([CH3:31])(=[O:29])=[O:30])=[CH:26][CH:27]=2)[CH:12]=1
|
Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
3-(4-methanesulfonyl-phenoxy)-5-methoxymethoxy-benzoic acid methyl ester
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Quantity
|
30.9 g
|
Type
|
reactant
|
Smiles
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COC(C1=CC(=CC(=C1)OCOC)OC1=CC=C(C=C1)S(=O)(=O)C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the reaction mixture was stirred at room temperature for 4 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
while cooling on ice
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
the obtained residue was purified by silica gel column chromatography (hexane:acetic acid ethyl ester=1:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)O)OC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.2 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |